![molecular formula C10H13BrS B189697 1-Bromo-4-butylthiobenzene CAS No. 121392-35-6](/img/structure/B189697.png)
1-Bromo-4-butylthiobenzene
Overview
Description
Molecular Structure Analysis
The InChI code for 1-Bromo-4-butylthiobenzene is1S/C10H13BrS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
. This code provides a detailed description of the molecule’s structure, including the positions of the bromine and sulfur atoms . Chemical Reactions Analysis
While specific chemical reactions involving 1-Bromo-4-butylthiobenzene are not detailed in the search results, bromobenzene compounds are known to participate in a variety of reactions. For example, they can undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
1-Bromo-4-butylthiobenzene has a molecular weight of 245.18 g/mol . It has a computed XLogP3-AA value of 4.4, indicating its lipophilicity . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 .Scientific Research Applications
Synthesis and Molecular Building Blocks
1-Bromo-4-butylthiobenzene serves as a valuable precursor in organic synthesis, contributing to the construction of complex molecular architectures:
Synthesis of Isoindole-Thiones : It's involved in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, a process starting from 1-bromo-2-(1-isothiocyanatoalkyl)benzenes and involving intramolecular cyclization to yield substituted and disubstituted isoindole-thiones (Kobayashi et al., 2013).
Molecular Electronics : As a simple and accessible aryl bromide, 1-Bromo-4-butylthiobenzene is a useful building block for thiol end-capped molecular wires, crucial in the field of molecular electronics (Stuhr-Hansen et al., 2005).
Organic Synthesis Support : Carbosilane dendrimers, which can be used as soluble supports for organic synthesis, are synthesized using rigid-core molecules such as 1,3,5-tris(4-bromophenyl)benzene. An optimized protocol involving 1-bromo-4-lithiobenzene, a derivative, ensures efficient synthesis with high yield and purity (Wander et al., 2009).
Catalysis and Reaction Mechanisms
1-Bromo-4-butylthiobenzene plays a role in various catalytic processes and reaction mechanisms:
Oxidative Desulfurization : It's part of processes involving Bronsted acidic ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]), which act as extractants and catalysts in the desulfurization of diesel fuel, enhancing the removal of sulfur compounds (Gao et al., 2010).
Phase-Transfer Catalysis : The molecule is also involved in phase-transfer catalysis processes. For instance, the preparation of 1-butoxy-4-nitrobenzene is catalyzed by multi-site phase-transfer catalysts, where the reaction kinetics are significantly enhanced under ultrasound irradiation (Harikumar & Rajendran, 2014).
Spectroscopy and Material Properties
1-Bromo-4-butylthiobenzene is utilized in studying the material properties and spectroscopic characteristics of various compounds:
- Spectroscopic Studies : Research involving 2-bromo-1, 4-dichlorobenzene (BDB) leverages DFT analysis to understand its higher electronic density and properties like NLO, quantum chemical descriptors, and hyperpolarizability, with 1-Bromo-4-butylthiobenzene being a related compound in these studies (Vennila et al., 2018).
Safety and Hazards
1-Bromo-4-butylthiobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-bromo-4-butylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFJLXXVMAJKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560040 | |
Record name | 1-Bromo-4-(butylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-butylthiobenzene | |
CAS RN |
121392-35-6 | |
Record name | 1-Bromo-4-(butylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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